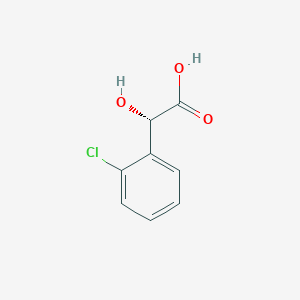

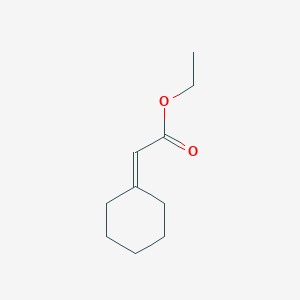

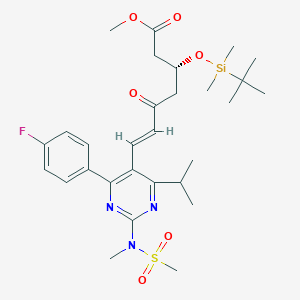

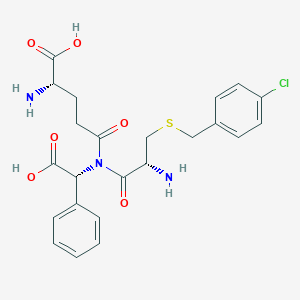

![molecular formula C10H9Cl2NO2 B131270 N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide CAS No. 68095-20-5](/img/structure/B131270.png)

N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide” is a chemical compound with the molecular formula C10H9Cl2NO2 . It has a molecular weight of 246.09 g/mol.

Synthesis Analysis

The synthesis of similar compounds, such as 2-Chloro-N-phenylacetamide, involves reacting aniline with chloroacetylchloride in glacial acetic acid . A study characterizing newly synthesized N-(substituted phenyl)-2-chloroacetamides suggests that these compounds can have antimicrobial potential .Molecular Structure Analysis

The molecular structure of similar compounds shows the presence of N-H…O hydrogen bonds between the molecules . The crystal structures of related compounds involve N–H···O, C—H···O and C—H…Cl hydrogen bonds plus C—H…π (ring) interactions .Chemical Reactions Analysis

The biological activity of chloroacetamides, a group of compounds to which “N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide” belongs, can vary with the position of substituents bound to the phenyl ring . This explains why some molecules are more effective against certain types of bacteria or fungi .Applications De Recherche Scientifique

Crystallography and Molecular Structures

“N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide” has been used in the study of crystal and molecular structures . The compound was prepared and characterized by X-ray diffraction analysis, IR, mp, and elemental analysis . The study revealed that the compound’s supramolecular architectures involve N–H···O/O–H···O/C–H···O hydrogen bonds as well as other non-covalent associations .

Co-crystal Formation

The compound has been used in the formation of co-crystals with 3,5-Dinitrobenzoic Acid . The co-crystal structures show classical hydrogen bonding as well as CH–O, CH3–O, and π···π interactions, giving higher dimensional networks .

Synthesis of Biologically Active Compounds

“N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide” is a key precursor for the synthesis of various biologically active compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Antimicrobial and Anticancer Drug Research

The compound has been used in the synthesis of new derivatives with potential antimicrobial and anticancer activities . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties .

Indole Derivative Synthesis

“N-Acetyl-1-(2’-Amino-2,4’-dichlorophenyl)ethan-1-one” has been used in the synthesis of indole derivatives . Indole derivatives have been found to possess various biological activities and are used in the treatment of cancer cells, microbes, and different types of disorders in the human body .

Biological Potential of Indole Derivatives

Indole derivatives, including “N-Acetyl-1-(2’-Amino-2,4’-dichlorophenyl)ethan-1-one”, have shown diverse biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

Mécanisme D'action

Target of Action

N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide, also known as N-Acetyl-1-(2’-Amino-2,4’-dichlorophenyl)ethan-1-one, is a complex compound with potential biological activitySimilar compounds have been found to target enzymes likeDprE1 , which plays a crucial role in the synthesis of benzothiazole-based anti-tubercular compounds .

Mode of Action

It’s known that compounds with a similar structure can undergo reactions at the benzylic position . These reactions typically involve SN1 or SN2 pathways , depending on the degree of substitution at the benzylic position .

Biochemical Pathways

Similar compounds have been found to be involved in the o-dealkylation and n-dealkoxymethylation of chloroacetamide herbicides .

Pharmacokinetics

The compound’s crystal structure shows the presence ofN-H…O hydrogen bonds , which could potentially influence its bioavailability.

Result of Action

Similar compounds have shown significant activity against a-549 and mcf-7 cell lines , suggesting potential anticancer activity.

Action Environment

It’s known that the compound can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid , suggesting that its synthesis and stability could be influenced by environmental conditions such as temperature and pH.

Orientations Futures

Propriétés

IUPAC Name |

N-[5-chloro-2-(2-chloroacetyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO2/c1-6(14)13-9-4-7(12)2-3-8(9)10(15)5-11/h2-4H,5H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOPXRFTSBAYHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)Cl)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20499770 |

Source

|

| Record name | N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide | |

CAS RN |

68095-20-5 |

Source

|

| Record name | N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.